molecular formula C27H29NO2 B3034727 2-(6-([1,1'-biphenyl]-4-ylmethoxy)-1,2,3,4-tetrahydronaphthalen-2-yl)-N,N-dimethylacetamide CAS No. 212572-59-3

2-(6-([1,1'-biphenyl]-4-ylmethoxy)-1,2,3,4-tetrahydronaphthalen-2-yl)-N,N-dimethylacetamide

Cat. No.: B3034727
CAS No.: 212572-59-3
M. Wt: 399.5 g/mol
InChI Key: IUSJPOYRHUNWNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-([1,1'-biphenyl]-4-ylmethoxy)-1,2,3,4-tetrahydronaphthalen-2-yl)-N,N-dimethylacetamide is a useful research compound. Its molecular formula is C27H29NO2 and its molecular weight is 399.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biological Activity

The compound 2-(6-([1,1'-biphenyl]-4-ylmethoxy)-1,2,3,4-tetrahydronaphthalen-2-yl)-N,N-dimethylacetamide (CAS No. 212572-59-3) is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanistic insights, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of the compound is C27H29NO2, with a molar mass of 399.52 g/mol. Key physicochemical properties include:

  • Density : 1.106 g/cm³ (predicted)
  • Boiling Point : 585.9 °C (predicted)
  • pKa : -0.48 (predicted)
PropertyValue
Molecular FormulaC27H29NO2
Molar Mass399.52 g/mol
Density1.106 g/cm³
Boiling Point585.9 °C
pKa-0.48

Antiviral Properties

Recent studies have indicated that compounds structurally related to tetrahydronaphthalenes exhibit antiviral activities. For instance, a benzoannulene analog demonstrated significant efficacy against Chikungunya virus (CHIKV), showing an effective concentration (EC90) of 1.45 μM and no observed cytotoxicity at concentrations up to 169 μM in human dermal fibroblast cells . This suggests that similar structural motifs in the target compound may also confer antiviral properties.

Structure-Activity Relationship (SAR)

The SAR studies surrounding tetrahydronaphthalene derivatives reveal that modifications on the phenyl ring significantly influence biological activity. The presence of electron-donating or electron-withdrawing groups can enhance or diminish the potency against specific viral targets .

Case Studies

A notable study on a related compound found that it inhibited viral replication effectively without cytotoxic effects on host cells. The results indicated that structural modifications could lead to enhanced selectivity and potency against viral targets .

While specific mechanisms for the target compound remain under investigation, related compounds have shown that they interact with viral proteins or inhibit critical steps in viral replication pathways. For instance, some compounds have been noted to interfere with viral entry or replication by targeting essential viral enzymes .

Properties

IUPAC Name

N,N-dimethyl-2-[6-[(4-phenylphenyl)methoxy]-1,2,3,4-tetrahydronaphthalen-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO2/c1-28(2)27(29)17-21-10-13-25-18-26(15-14-24(25)16-21)30-19-20-8-11-23(12-9-20)22-6-4-3-5-7-22/h3-9,11-12,14-15,18,21H,10,13,16-17,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSJPOYRHUNWNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1CCC2=C(C1)C=CC(=C2)OCC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-([1,1'-biphenyl]-4-ylmethoxy)-1,2,3,4-tetrahydronaphthalen-2-yl)-N,N-dimethylacetamide
Reactant of Route 2
Reactant of Route 2
2-(6-([1,1'-biphenyl]-4-ylmethoxy)-1,2,3,4-tetrahydronaphthalen-2-yl)-N,N-dimethylacetamide
Reactant of Route 3
Reactant of Route 3
2-(6-([1,1'-biphenyl]-4-ylmethoxy)-1,2,3,4-tetrahydronaphthalen-2-yl)-N,N-dimethylacetamide
Reactant of Route 4
Reactant of Route 4
2-(6-([1,1'-biphenyl]-4-ylmethoxy)-1,2,3,4-tetrahydronaphthalen-2-yl)-N,N-dimethylacetamide
Reactant of Route 5
Reactant of Route 5
2-(6-([1,1'-biphenyl]-4-ylmethoxy)-1,2,3,4-tetrahydronaphthalen-2-yl)-N,N-dimethylacetamide
Reactant of Route 6
Reactant of Route 6
2-(6-([1,1'-biphenyl]-4-ylmethoxy)-1,2,3,4-tetrahydronaphthalen-2-yl)-N,N-dimethylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.